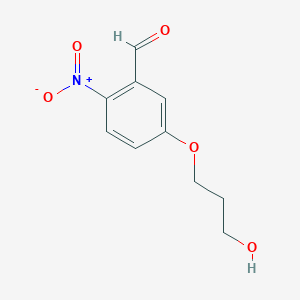

5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde

説明

5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a hydroxypropoxy group at the 5-position and a nitro group at the 2-position of the aromatic ring. The hydroxypropoxy substituent likely enhances solubility in polar solvents and modulates electronic effects on the aromatic ring, influencing its chemical and biological behavior.

特性

CAS番号 |

207298-34-8 |

|---|---|

分子式 |

C10H11NO5 |

分子量 |

225.20 g/mol |

IUPAC名 |

5-(3-hydroxypropoxy)-2-nitrobenzaldehyde |

InChI |

InChI=1S/C10H11NO5/c12-4-1-5-16-9-2-3-10(11(14)15)8(6-9)7-13/h2-3,6-7,12H,1,4-5H2 |

InChIキー |

NJWLMMIPAPQNIZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1OCCCO)C=O)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-related properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) at the 2- or 3-position enhance stability and reactivity in oxidation reactions .

- Polar substituents (e.g., hydroxypropoxy, hydroxy) improve solubility but may reduce volatility compared to non-polar analogs like 2-nitrobenzaldehyde .

Reactivity and Functional Comparisons

Singlet Oxygen Quenching

2-Nitrobenzaldehyde derivatives exhibit singlet oxygen (¹O₂) quenching properties. The order of efficacy is:

2-nitrobenzaldehyde > 3-nitrobenzaldehyde > 4-nitrobenzaldehyde .

- The 2-nitro isomer's superior performance is attributed to optimal spatial alignment of the nitro group for ¹O₂ interaction.

- Hydroxypropoxy or methoxymethoxy substituents (as in 5-substituted analogs) may enhance photostability but require empirical validation .

Enzymatic Oxidation

2-Nitrobenzaldehyde is a substrate for 2-carboxybenzaldehyde dehydrogenase, with kinetic parameters:

- Kₘ : 2.8 mM, kcat : 48 s⁻¹ (vs. 100 mM and 39 s⁻¹ for 2-carboxybenzaldehyde).

- Steric hindrance from bulky substituents (e.g., hydroxypropoxy) could reduce enzymatic affinity.

Schiff Base Formation

Nitrobenzaldehydes react with amines to form Schiff bases, which exhibit antimicrobial activity. For example:

- Schiff bases derived from 2-nitrobenzaldehyde showed inhibition against Acinetobacter calcoaceticus.

- Substituents like hydroxypropoxy may alter electron density, affecting imine bond stability and bioactivity.

Antioxidant Potential

2-Nitrobenzaldehyde outperforms synthetic antioxidants (e.g., TBHQ, BHT) in suppressing fatty acid photooxidation. Analogous 5-substituted derivatives could serve as UV-stable antioxidants in polymers or cosmetics.

Pharmaceutical Intermediates

- 5-(Methoxymethoxy)-2-nitrobenzaldehyde is a precursor in heterocycle synthesis (e.g., benzimidazoles).

- Fluorinated analogs (e.g., hexafluoropropoxy derivatives) are valuable in medicinal chemistry for improved bioavailability.

Analytical Chemistry

Derivatives like 2-nitrobenzaldehyde semicarbazone are used as LC/MS standards for nitrofuran detection in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。